N,N-bis(2-cyanoethyl)-2-(5-cyano-4-phenyltriazol-1-yl)acetamide
Description
“N,N-bis(2-cyanoethyl)-2-(5-cyano-4-phenyltriazol-1-yl)acetamide” is a synthetic organic compound that features a triazole ring, cyano groups, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)-2-(5-cyano-4-phenyltriazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c18-8-4-10-23(11-5-9-19)16(25)13-24-15(12-20)17(21-22-24)14-6-2-1-3-7-14/h1-3,6-7H,4-5,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGDQTZMIPFERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)CC(=O)N(CCC#N)CCC#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis(2-cyanoethyl)-2-(5-cyano-4-phenyltriazol-1-yl)acetamide” likely involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Typical synthetic routes might include:
Cycloaddition reactions: Formation of the triazole ring via a [3+2] cycloaddition reaction between an azide and an alkyne.
N-alkylation: Introduction of the cyanoethyl groups through alkylation reactions.
Amidation: Formation of the acetamide moiety through amidation reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Continuous flow reactors: For efficient and scalable synthesis.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“N,N-bis(2-cyanoethyl)-2-(5-cyano-4-phenyltriazol-1-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the triazole ring or cyano groups.
Reduction: Reduction of the cyano groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the triazole ring or acetamide moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the cyano groups would yield amines, while substitution reactions could introduce various functional groups.
Scientific Research Applications
“N,N-bis(2-cyanoethyl)-2-(5-cyano-4-phenyltriazol-1-yl)acetamide” may have applications in:
Medicinal chemistry: Potential as a pharmacophore in drug design.
Materials science: Use in the development of novel materials with unique electronic or optical properties.
Biological research: Study of its interactions with biological targets.
Mechanism of Action
The mechanism of action of “N,N-bis(2-cyanoethyl)-2-(5-cyano-4-phenyltriazol-1-yl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The triazole ring and cyano groups could play key roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-cyanoethyl)-2-(4-phenyltriazol-1-yl)acetamide: Lacks the 5-cyano group.
N,N-bis(2-cyanoethyl)-2-(5-cyano-4-methyltriazol-1-yl)acetamide: Has a methyl group instead of a phenyl group.
Uniqueness
“N,N-bis(2-cyanoethyl)-2-(5-cyano-4-phenyltriazol-1-yl)acetamide” is unique due to the presence of both cyano groups and the phenyl-substituted triazole ring, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
